4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-[[amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2.ClH/c10-8(11)14-9(12)13-6-3-1-5(2-4-6)7(15)16;/h1-4H,(H,15,16)(H6,10,11,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUYATLTHNXCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C(N)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994557 | |
| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73698-71-2 | |
| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with carbamimidamidomethanimidoyl precursors. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may require heating to facilitate the reaction. The final product is obtained by crystallization and purification techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzoic acid compounds .
Scientific Research Applications
4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride
- Synonyms: 4-Carbamimidoylbenzoic acid hydrochloride, 4-Amidinobenzoic acid hydrochloride, 4-Carboxybenzamidine hydrochloride .
- CAS Number : 42823-72-3 .
- Molecular Formula : C₈H₉ClN₂O₂ .
- Molecular Weight : 200.62 g/mol .
Structural Features :
This compound consists of a benzoic acid backbone substituted at the para position with a carbamimidoyl group (NH-C(=NH)-NH₂), forming a guanidine derivative. The hydrochloride salt enhances solubility and stability .
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-Carbamimidoylbenzoic acid hydrochloride | 42823-72-3 | C₈H₉ClN₂O₂ | 200.62 | Carbamimidoyl group, benzoic acid |
| 4-Methylbenzimidamide hydrochloride | 6326-27-8 | C₈H₁₁ClN₂ | 186.64 | Methyl group, benzimidamide |
| 3-Methylbenzimidamide hydrochloride | 20680-59-5 | C₈H₁₁ClN₂ | 186.64 | Methyl group (meta position) |
| 4-[4-(Aminomethyl)phenyl]benzoic acid HCl | 578026-68-3 | C₁₄H₁₄ClNO₂ | 263.72 | Aminomethyl-biphenyl, benzoic acid |
| 4-(Aminomethyl)-2-methylbenzoic acid HCl | 1909306-16-6 | C₉H₁₂ClNO₂ | 201.65 | Aminomethyl, methyl group (ortho) |
Key Differences and Functional Implications :
Substituent Position and Bioactivity: The carbamimidoyl group in the target compound introduces strong hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., proteases or kinases) compared to simpler amidines like 4-Methylbenzimidamide hydrochloride .
Solubility and Stability: The hydrochloride salt in the target compound improves aqueous solubility relative to neutral amidine derivatives. In contrast, 4-(amino(carboxy)methyl)benzoic acid hydrochloride (CAS 156143-79-2) contains an additional carboxylic acid group, further enhancing polarity .
Spectral Characterization: UV/Vis Data: Analogous compounds like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (λmax 341 nm in MeOH) exhibit redshifted absorption due to extended conjugation, unlike the target compound, which lacks aromatic π-π* transitions . NMR/MS: For example, 4-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid (MS m/z 441) shows fragmentation patterns distinct from the simpler target compound (expected m/z ~200) .
Safety and Handling: The target compound is classified as harmful (R22, R36/37/38) due to irritancy, similar to other amidine hydrochlorides.
Biological Activity
4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride, also known as a derivative of aminobenzoic acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may inhibit certain enzymatic pathways, modulating cellular processes such as growth and apoptosis.
Antimicrobial Properties
Research indicates that compounds related to benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 4-[(C...) | S. epidermidis | 12 |
Cytotoxic Effects
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. For example, in vitro assays have demonstrated that derivatives of aminobenzoic acid can induce apoptosis in various cancer cells.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, the compound showed a significant reduction in cell viability at concentrations above 10 µM.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit dihydropteroate synthase, which is crucial in bacterial folate synthesis.
Table 2: Enzyme Inhibition Data
Research Findings
Recent studies have focused on the biological evaluation of benzoic acid derivatives, revealing their potential as modulators of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. These findings suggest that compounds like this compound could be developed into therapeutic agents targeting proteostasis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound is synthesized via condensation reactions starting from benzoic acid derivatives and amines. Key parameters include maintaining a pH of 8–9 during the reaction and temperatures between 60–80°C to avoid side-product formation . Post-synthesis purification involves recrystallization from ethanol/water mixtures, monitored by HPLC (>98% purity) .
- Analytical Validation : Confirm structural integrity using -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and IR spectroscopy (stretching bands at 1680 cm for the carboxylic acid and 1650 cm for the carbamimidoyl group) .
Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
- Crystallographic Workflow : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). For refinement, employ SHELXL (part of the SHELX suite) to model hydrogen bonding and validate geometric parameters (e.g., bond angles, torsional deviations) .
- Software Integration : Preprocess data with WinGX for absorption corrections and ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How do functional groups in this compound influence its interactions with biological targets, and what experimental assays are suitable for validating these interactions?
- Mechanistic Insights : The carbamimidoyl group acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymes like proteases or kinases. Use surface plasmon resonance (SPR) to measure binding kinetics () and molecular docking (AutoDock Vina) to predict binding poses .
- Contradiction Resolution : If SPR and docking results conflict (e.g., predicted binding vs. low affinity), perform mutagenesis studies on target residues to identify critical interaction sites .
Q. What strategies can resolve discrepancies in spectroscopic vs. crystallographic data for this compound?
- Case Study : If NMR suggests a planar carbamimidoyl group but crystallography shows a twisted conformation, analyze solvent effects (e.g., DMSO vs. solid-state packing) using DFT calculations (Gaussian 16) to assess energy barriers between conformers .
- Validation : Compare calculated IR spectra with experimental data to confirm conformational stability .
Q. How does this compound compare structurally and functionally to analogs like 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid in pharmacological studies?
- Structural Analysis : The absence of a chloro substituent in the target compound reduces steric hindrance, potentially increasing binding flexibility. Conduct competitive binding assays (e.g., fluorescence polarization) to compare affinity profiles .
- Functional Differentiation : Test inhibition potency against a panel of enzymes (e.g., COX-2, ACE) using spectrophotometric assays (IC determination) .
Methodological Resources
-
Crystallography :
-
Spectroscopy :
- Dynamic NMR : Resolve tautomeric equilibria (e.g., imine-enamine shifts) by variable-temperature -NMR experiments .
-
Bioassays :
- SPR Protocols : Immobilize target proteins on CM5 chips and monitor ligand binding in real-time (Biacore T200) .
Data Contradiction Framework
| Scenario | Resolution Strategy | Tools/References |
|---|---|---|
| Divergent NMR vs. XRD conformers | Solvent-environment simulation (MD/DFT) and free-energy landscape analysis | Gaussian 16, GROMACS |
| Inconsistent bioactivity results | Cross-validate with orthogonal assays (e.g., SPR + enzymatic activity) | Biacore T200, SpectraMax |
| Purity disputes (HPLC vs. MS) | Combine LC-MS with ion mobility spectrometry to detect isobaric impurities | Agilent 6545 Q-TOF |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
